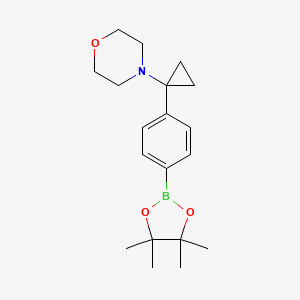
4-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)morpholine is a complex organic compound that features a morpholine ring, a cyclopropyl group, and a boronate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)morpholine typically involves multiple steps:
Formation of the Boronate Ester: The boronate ester can be synthesized by reacting 4-bromo-1,2-dimethylbenzene with bis(pinacolato)diboron in the presence of a palladium catalyst.
Morpholine Introduction: Finally, the morpholine ring is introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
4-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)morpholine can undergo various chemical reactions, including:
Oxidation: The boronate ester can be oxidized to form a boronic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Various nucleophiles under basic conditions.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Reduced boronate esters.
Substitution: Substituted morpholine derivatives.
科学研究应用
4-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Used in the synthesis of advanced materials and polymers.
作用机制
The mechanism of action of 4-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)morpholine involves its ability to participate in various chemical reactions due to the presence of the boronate ester and morpholine ring. These functional groups allow the compound to interact with different molecular targets and pathways, making it a versatile tool in organic synthesis and medicinal chemistry.
相似化合物的比较
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Uniqueness
4-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)morpholine is unique due to the combination of the boronate ester, cyclopropyl group, and morpholine ring
生物活性
The compound 4-(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)morpholine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C17H24BNO2, with a molecular weight of approximately 329.2 g/mol. The structure features a morpholine ring linked to a cyclopropyl group and a boron-containing dioxaborolane moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H24BNO2 |
| Molecular Weight | 329.2 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Biological Activity Overview
Research indicates that compounds containing dioxaborolane moieties exhibit various biological activities including:
- Anticancer Properties : Dioxaborolanes have been shown to inhibit tumor growth in several cancer cell lines.
- Antimicrobial Activity : Some derivatives demonstrate effectiveness against bacterial and fungal strains.
- Neuroprotective Effects : Certain structural analogs have been studied for their potential in treating neurodegenerative diseases.
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of Key Enzymes : Compounds similar to dioxaborolanes often act as enzyme inhibitors, affecting pathways involved in cell proliferation and survival.
- Interaction with Cellular Targets : The morpholine structure may facilitate interactions with specific receptors or proteins within cells.
Case Studies
Several studies have focused on the biological activity of structurally related compounds:
Case Study 1: Antitumor Activity
A study published in Bioorganic & Medicinal Chemistry evaluated the anticancer effects of various boron-containing compounds. The results indicated that derivatives with a similar dioxaborolane structure exhibited significant cytotoxicity against human cancer cell lines such as HeLa and MCF-7. The IC50 values ranged from 10 to 50 µM depending on the specific compound and cell line tested .
Case Study 2: Antimicrobial Effects
Research published in Journal of Medicinal Chemistry demonstrated that certain boron-containing compounds showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis .
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of related compounds:
- Structure-Activity Relationship (SAR) : Modifications in the dioxaborolane moiety significantly influence biological activity. For instance, varying substituents on the phenyl ring can enhance potency against specific targets .
- In Vivo Studies : Preliminary animal studies suggest that certain derivatives may possess favorable pharmacokinetic properties, although detailed studies are still required to confirm efficacy and safety profiles .
属性
IUPAC Name |
4-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl]morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28BNO3/c1-17(2)18(3,4)24-20(23-17)16-7-5-15(6-8-16)19(9-10-19)21-11-13-22-14-12-21/h5-8H,9-14H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXLSRBFXJANTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CC3)N4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













